Dimethyl 2,2-dipropylmalonate
Overview
Description
Dimethyl 2,2-dipropylmalonate is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reductive Cyclization : Perch, Kisanga, and Widenhoefer (2000) investigated the reductive cyclization of Dimethyl Diallylmalonate, leading to the formation of Dimethyl Dipropylmalonate under certain conditions. This study is pivotal in understanding the reactivity and transformation possibilities of similar compounds in organic synthesis (Perch, Kisanga, & Widenhoefer, 2000).
Dimerization and Cascade Oligomerization Reactions : Novikov, Korolev, Timofeev, and Tomilov (2011) explored the dimerization and cascade oligomerization reactions of Dimethyl 2-phenylcyclopropan-1,1-dicarboxylate, a similar compound, catalyzed by Lewis acids. This research provides insights into the potential synthetic applications of similar malonate derivatives (Novikov, Korolev, Timofeev, & Tomilov, 2011).
Nickel-Catalyzed Alkylation : Bricout, Carpentier, and Mortreux (1996) reported on the alkylation of various allylic acetates with Dimethyl Malonate, catalyzed by nickel-diphosphine complexes. This study contributes to the understanding of catalytic mechanisms and the efficiency of certain ligands in such reactions (Bricout, Carpentier, & Mortreux, 1996).
Electrooxidation in Organic Synthesis : Okimoto, Yamamori, Ohashi, Hoshi, and Yoshida (2013) demonstrated the electrooxidation of Dimethyl 2-(3-oxo-3-arylpropyl)malonates to yield cyclized products. Their research highlights the application of electrochemical methods in organic synthesis, particularly in the cyclization of malonate derivatives (Okimoto, Yamamori, Ohashi, Hoshi, & Yoshida, 2013).
Catalytic Asymmetric Alkylation : Rabeyrin, Nguefack, and Sinou (2000) investigated the palladium-catalyzed alkylation of 1,3-diphenyl-2-propenyl acetate with Dimethyl Malonate in water, using surfactants and achieving high enantioselectivities. This study is relevant for the development of more efficient and environmentally friendly catalytic processes (Rabeyrin, Nguefack, & Sinou, 2000).
Synthesis of Fluoromalonates : Ishikawa and Takaoka (1981) focused on the synthesis of Dimethyl and Diethyl Fluoromalonates, highlighting the versatility of malonate derivatives in synthesizing fluorinated compounds, which have wide applications in pharmaceuticals and agrochemicals (Ishikawa & Takaoka, 1981).
Safety and Hazards
Properties
IUPAC Name |
dimethyl 2,2-dipropylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAHACGDXIMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343366 | |
Record name | Propanedioic acid, dipropyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16644-05-6 | |
Record name | Propanedioic acid, dipropyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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